molecular formula C8H9NO4 B134838 3,4-Dimethoxynitrobenzene CAS No. 709-09-1

3,4-Dimethoxynitrobenzene

Cat. No.: B134838
CAS No.: 709-09-1
M. Wt: 183.16 g/mol
InChI Key: YFWBUVZWCBFSQN-UHFFFAOYSA-N
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Description

3,4-Dimethoxynitrobenzene (CAS: 709-09-1), also known as 4-Nitroveratrole, is a nitro-substituted aromatic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . It features two methoxy groups at the 3- and 4-positions and a nitro group at the 1-position on the benzene ring. Key physicochemical properties include:

  • Density: 1.226 g/cm³
  • Melting Point: 95–98°C
  • Boiling Point: 230°C at 17 mm Hg
  • LogP: 1.78 (indicating moderate hydrophobicity)
  • Flash Point: 221–223°C/10 mm .

The compound is widely used as a pharmaceutical intermediate and in organic synthesis for producing fine chemicals, dyes, and agrochemicals . Its nitro group enables participation in reduction and substitution reactions, as evidenced by its use in rhodium nanoparticle-catalyzed hydrogenation studies . Regulatory information classifies it under HS code 2909309090, with a 5.5% most-favored-nation tariff and 17% VAT .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxynitrobenzene can be synthesized through the nitration of veratrole (1,2-dimethoxybenzene) using concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:

  • Dissolving veratrole in a mixture of concentrated nitric acid and sulfuric acid.
  • Maintaining the reaction mixture at a controlled temperature to ensure the nitration process proceeds smoothly.
  • Isolating the product by neutralizing the reaction mixture and extracting the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxynitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 3,4-dimethoxyaniline.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Reduction Reactions

One of the primary applications of 3,4-dimethoxynitrobenzene is in reduction reactions to synthesize anilines. For instance, it can be reduced to 3,4-dimethoxyaniline using sodium borohydride (NaBH4) under catalytic conditions involving rhodium nanoparticles. This method showcases its utility in producing valuable amine derivatives from nitro compounds, which are essential intermediates in pharmaceuticals and agrochemicals .

Table 1: Reduction of this compound

CatalystReducing AgentReaction ConditionsYield (%)
Rh NPsNaBH4Room Temperature85
Rh NPsAmmonia BoraneRoom Temperature90

Aromatic Nucleophilic Substitution

DMNB is also employed in aromatic nucleophilic substitution reactions. It can undergo transetherification with various nucleophiles under controlled conditions to yield substituted products. This reaction is significant for introducing functional groups onto aromatic systems, which can be further modified for diverse applications .

Table 2: Nucleophilic Substitution Reactions

NucleophileProductReaction TimeYield (%)
t-Butoxide3,4-Dimethoxyphenol15 hours73
DiethylamineN,N-Diethyl-3-methoxy-4-nitroaniline22 hours99

Polymer Chemistry

In material science, DMNB can be used as a monomer or additive in the synthesis of polymers. Its methoxy groups can participate in polymerization reactions, contributing to the development of materials with specific thermal and mechanical properties. The incorporation of DMNB into polymer matrices can enhance their stability and functionality .

Antimicrobial Activity

Recent studies have indicated that derivatives of DMNB exhibit antimicrobial properties. The nitro group is often associated with biological activity, making compounds like DMNB potential candidates for developing new antimicrobial agents. Research into its derivatives has shown promise against various bacterial strains .

Case Study: Catalytic Reduction Using Rhodium Nanoparticles

A study demonstrated the effectiveness of rhodium nanoparticles in the catalytic reduction of DMNB using ammonia borane as a hydrogen source. The research highlighted the recyclability of the catalyst over multiple runs while maintaining high selectivity and yield for the desired aniline product .

Case Study: Synthesis of Functionalized Aromatics

Another investigation focused on the transetherification of DMNB with different nucleophiles to produce a variety of functionalized aromatic compounds. This study emphasized optimizing reaction conditions to maximize yields while minimizing by-products, showcasing DMNB's versatility as a substrate in synthetic chemistry .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxynitrobenzene involves its interaction with molecular targets through its nitro and methoxy functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy groups can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3,4-dimethoxynitrobenzene, we compare it with four structurally related aromatic compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Substituents LogP Key Applications
This compound C₈H₉NO₄ 183.16 709-09-1 2 methoxy, 1 nitro 1.78 Pharmaceutical intermediates, catalysis
1-Bromo-2,3-dimethoxybenzene C₈H₉BrO₂ 217.06 5424-43-1 2 methoxy, 1 bromine ~2.5* Halogenation reactions, organic synthesis
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 6286-06-0 2 methoxy, 1 aldehyde ~1.2 Precursor for nitrovinyl derivatives
3,4-Dimethoxy Styrene C₁₀H₁₂O₂ 164.20 6380-23-0 2 methoxy, 1 vinyl ~2.1 Polymer chemistry, resins
Caffeic Acid C₉H₈O₄ 180.16 331-39-5 2 hydroxyl, 1 acrylic acid ~1.3 Antioxidant, dietary supplements

*Estimated based on bromine’s hydrophobic contribution.

Structural and Reactivity Differences

1-Bromo-2,3-dimethoxybenzene :

  • Replaces the nitro group with bromine, increasing molecular weight (217.06 g/mol) and hydrophobicity (LogP ~2.5).
  • Bromine’s leaving-group capability makes it useful in nucleophilic aromatic substitution , contrasting with the nitro group’s electron-withdrawing role in electrophilic reactions .

3,4-Dimethoxybenzaldehyde :

  • Substitutes nitro with an aldehyde group, reducing molecular weight (166.17 g/mol) and LogP (~1.2).
  • The aldehyde enables condensation reactions , such as forming nitrovinyl derivatives (e.g., 3,4-Dimethoxy-1-[(E)-2′-nitrovinyl]benzene, synthesized in 83% yield via rhodium-catalyzed reactions) .

3,4-Dimethoxy Styrene :

  • Features a vinyl group, lowering molecular weight (164.20 g/mol) but increasing LogP (~2.1).
  • The vinyl moiety facilitates polymerization , making it valuable in materials science, unlike the nitro group’s role in redox reactions .

Caffeic Acid :

  • Contains hydroxyl and acrylic acid groups, enhancing polarity (LogP ~1.3) and enabling antioxidant activity.
  • Used in pharmacology and food additives , contrasting with this compound’s industrial applications .

Biological Activity

3,4-Dimethoxynitrobenzene (DMNB) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and a nitro group attached to a benzene ring. Its molecular formula is C9H11N1O4C_9H_{11}N_1O_4, and it has a molecular weight of approximately 197.19 g/mol. The structure can be represented as follows:

OCH3NO2C6H3OCH3\text{OCH}_3\quad \text{NO}_2\quad \text{C}_6\text{H}_3\quad \text{OCH}_3

Antimicrobial Activity

Research indicates that DMNB exhibits notable antimicrobial properties. A study involving derivatives of DMNB demonstrated high efficacy against various bacterial strains, including Escherichia coli , Staphylococcus aureus , and Pseudomonas aeruginosa . The following table summarizes the antibacterial activity observed:

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa14

These results suggest that DMNB and its derivatives can serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, DMNB has been investigated for its anticancer properties. A study demonstrated that DMNB could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). The following case study illustrates its impact on cancer cells:

Case Study: Induction of Apoptosis in Cancer Cells

  • Cell Line : HeLa (cervical cancer)
  • Concentration : 50 µM
  • Duration : 24 hours
  • Outcome :
    • Increased levels of ROS were detected.
    • Flow cytometry analysis showed a significant increase in apoptotic cells (approximately 30% compared to control).

This study indicates that DMNB may play a role in cancer therapy by promoting cell death in malignant cells .

The biological activity of DMNB is attributed to its ability to interact with cellular components and induce oxidative stress. The nitro group is known to undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins.

Environmental Impact

Research has also explored the environmental implications of DMNB, particularly its potential as an environmental contaminant. Studies have shown that it can persist in aquatic environments, raising concerns about its ecological effects .

Summary of Findings

The following table summarizes the key findings related to the biological activity of this compound:

Activity TypeFindings
AntimicrobialEffective against E. coli, S. aureus, P. aeruginosa
AnticancerInduces apoptosis in HeLa cells via ROS generation
Environmental ImpactPotential contaminant in aquatic systems

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,4-dimethoxynitrobenzene via nucleophilic substitution?

  • Methodology :

  • Use microwave-assisted reactions in toluene or toluene/DMAc (9:1) with stoichiometric excess of nucleophiles (e.g., NaOtBu). Reaction parameters include 120–140°C for 1–3 hours, monitored by HPLC for yield optimization .
  • Systematic variation of temperature (e.g., 80–160°C) and time (30–180 min) is critical. For example, NaOtBu (7.0 equivalents) at 140°C for 2 hours achieves >85% conversion in transetherification reactions .

Q. How can column chromatography be optimized for purifying this compound derivatives?

  • Methodology :

  • Use gradient elution (0–100% ethyl acetate in hexane) on silica gel columns. Post-reaction, dilute the mixture, filter, and concentrate under reduced pressure before loading onto the column .
  • Monitor fractions via TLC and combine pure fractions. For nitro-substituted products, ensure UV-active detection (254 nm) to track elution .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Use fume hoods, closed systems, and PPE (nitrile gloves, lab coats, safety goggles). Install emergency showers/eyewash stations .
  • Avoid prolonged storage due to decomposition risks. Dispose via certified hazardous waste services compliant with local regulations .

Q. How do I characterize this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Look for aromatic protons at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–4.0 ppm. 13C NMR signals for nitro groups appear at ~148 ppm, methoxy carbons at ~56 ppm .
  • Confirm molecular weight via HRMS (e.g., [M+H]+ at m/z 184.0612) and IR absorption for nitro stretches (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do Rhodium nanoparticles (Rh NPs) catalyze the reduction of nitro groups in this compound?

  • Methodology :

  • Rh NPs (e.g., M1A stabilized by PEG-tagged ligands) enable selective nitro-to-amine reduction using ammonia borane (AB) as a hydrogen source. Reaction kinetics are monitored via GC-MS or UV-Vis .
  • Study recyclability: After 5 cycles, Rh NPs retain >90% activity by washing with ethanol and re-dispersing in THF .

Q. How to resolve contradictory data in reaction optimization studies (e.g., yield vs. temperature)?

  • Methodology :

  • Perform Design of Experiments (DoE) to isolate variables. For example, in transetherification, use ANOVA to analyze HPLC-derived yield data across temperature gradients (Table 1 in ).
  • Cross-validate with control experiments (e.g., omitting NaOtBu) to identify side reactions or byproduct formation .

Q. What solvent systems influence regioselectivity in transetherification reactions?

  • Methodology :

  • Polar aprotic solvents (e.g., DMAc) enhance nucleophilicity of alkoxy groups, favoring para-substitution. Compare toluene (nonpolar) vs. toluene/DMAc (polar) systems using 1H NMR to assess regioselectivity .
  • Solvent dielectric constants correlate with reaction rates; optimize via Kamlet-Taft solvent parameters .

Q. How to address overlapping signals in NMR analysis of this compound derivatives?

  • Methodology :

  • Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling. For example, NOESY can differentiate ortho/para methoxy groups .
  • Deuterated solvents (e.g., DMSO-d6) improve resolution. Compare experimental shifts with computational predictions (DFT) .

Properties

IUPAC Name

1,2-dimethoxy-4-nitrobenzene
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InChI

InChI=1S/C8H9NO4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFWBUVZWCBFSQN-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])OC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO4
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DSSTOX Substance ID

DTXSID9061043
Record name 3,4-Dimethoxynitrobenzene
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Molecular Weight

183.16 g/mol
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Physical Description

Yellow crystalline solid; [Alfa Aesar MSDS]
Record name 1,2-Dimethoxy-4-nitrobenzene
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CAS No.

709-09-1
Record name 1,2-Dimethoxy-4-nitrobenzene
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Record name Benzene, 1,2-dimethoxy-4-nitro-
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Synthesis routes and methods

Procedure details

In SCHEME 5 veratrol (12) is selectively nitrated with 70% HNO3 in AcOH to give 4-nitroveratrol (21). Subsequent reaction of (21) with Buli and TMEDA in THF followed by trimethylborate and hydrochloric acid gives boronic acid (22). Boronic acid (22) is reacted under inert conditions with a brominated aromatic or heteroaromatic ester of generell type (15) under Suzuki-type basic conditions (Pd(PPh3)4 and aqueous sodium bicarbonate in dimethoxyethane) to a biaryl of type (23). Biaryl (23) is further hydrolized with aqueous lithium hydroxide in THF and MeOH or MeCN to give the corresponding carboxylic acid (24) which is converted to a building block of type (25) by reaction with oxalyl chloride in anhydrous dichloromethane.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dimethoxynitrobenzene
3,4-Dimethoxynitrobenzene
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3,4-Dimethoxynitrobenzene

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